Pelitrexol is a water-soluble antifolate compound investigated for its anti-proliferative activity. [, ] It acts as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway crucial for cell growth and proliferation. [, ] Pelitrexol's role in scientific research stems from its specific targeting of GARFT and its impact on cell cycle progression, making it a valuable tool for studying purine synthesis and cancer cell biology.
A key challenge in the synthesis of Pelitrexol lies in the introduction of chirality in its tetrahydropterin moiety. A successful chemoenzymatic approach utilizes an oxalamic ester adjacent to the chiral center, facilitating enzymatic hydrolysis at the terminal ester with high enantioselectivity. [] This method yields the desired S-enantiomer of the acid with high optical purity. The undesired R-enantiomer can be recycled through a dehydrogenation/hydrogenation strategy, enhancing the efficiency of the synthesis. []
Pelitrexol exerts its anti-proliferative effects by inhibiting GARFT, the first folate-dependent enzyme in the de novo purine synthesis pathway. [] This inhibition leads to a reduction in the pool of purine nucleotides, which are essential building blocks for DNA replication and RNA transcription. [] Consequently, Pelitrexol induces cell cycle arrest in the S phase, halting DNA replication and ultimately inhibiting tumor cell proliferation. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: